molecular formula C20H23Br2N B1601432 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole CAS No. 544436-46-6

2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole

Cat. No. B1601432
CAS RN: 544436-46-6
M. Wt: 437.2 g/mol
InChI Key: OLOMDFPWMJQODN-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole, also known as DEC, is a synthetic organic compound that is widely used in the laboratory for various applications. It is a brominated carbazole derivative that is highly soluble in organic solvents and has an absorption maximum of 431 nm in the visible spectrum. DEC is used as a reagent in organic synthesis, as a fluorescent dye, and as a fluorescent label in various biochemical and physiological studies.

Scientific Research Applications

Electronic and Optical Properties

2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole and its derivatives have been extensively studied for their electronic and optical properties. These compounds are known for their high thermal stability and are often used as effective hole-transporting materials. The high hole drift mobilities in amorphous films of these compounds make them valuable in electronic applications, such as xerographic time of flight technique (Tomkeviciene et al., 2008). Additionally, they are essential building blocks for producing organic semiconductors, with significant advancements in synthesis methods under green chemistry principles (Khrustalev et al., 2020).

Polymer Synthesis and Applications

These carbazole derivatives are integral in synthesizing various polymers with unique properties. For instance, they are used in the electrochemical synthesis of conjugated polymers combined with other units like furan to explore optical and electrochemical properties (Oguztürk et al., 2015). They also play a role in creating novel electron acceptors for efficient and reproducible solution-processable bulk-heterojunction devices (Raynor et al., 2016).

Photorefractive Applications

A significant application of these carbazole derivatives is in the field of photorefractivity. Compounds like 9-(2-ethyl-hexyl)-3-[2-(4-methanesulfonyl-phenyl)vinyl]-9H-carbazole (EHCS) have been synthesized for use as photorefractive materials. They exhibit distinct photoconductivity and optical nonlinearity, making them suitable for applications like holographic data storage and dynamic image processing (Sohn et al., 2000).

Solar Cell Development

2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole derivativesare also utilized in the development of polymer solar cells. These derivatives form part of the structure of planar conjugated carbazole blocks, which are key in the creation of high-performance bulk-heterojunction polymer solar cells (BHJ PSCs). The efficiency and properties of these solar cells are influenced by the inclusion of carbazole units, as they impact the torsion angle in the main chain and the electron delocalization within the polymers (Qin et al., 2013).

Macrocyclic and Polymer Chemistry

The synthesis of poly(N-(2-ethylhexyl)carbazol-3,6-diyl) and its derivatives has been explored to understand the formation of cyclic oligomers and their impact on molecular weight. These studies are crucial in the field of macrocyclic and polymer chemistry, particularly for their optical, thermal, and electrochemical properties (Ostrauskaite & Strohriegl, 2003).

Liquid Carbazole Applications

In a study examining charge transport properties, 9-(2-ethylhexyl)carbazole, also known as liquid carbazole, showed enhanced charge carrier mobility. This property is attributed to a larger transfer integral and changes in the distribution of excimer trapping sites, showcasing its potential in optoelectronics (Ribierre et al., 2008).

Functionalization and Modification

The carbazole derivatives have been subject to postmodification processes, such as bromination, leading to new functionalized polymers with altered electronic conjugation and photoluminescence properties. These modifications significantly impact the materials' electronic properties and applications in fields like organic electronics (Iraqi et al., 2006).

properties

IUPAC Name

2,7-dibromo-9-(2-ethylhexyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Br2N/c1-3-5-6-14(4-2)13-23-19-11-15(21)7-9-17(19)18-10-8-16(22)12-20(18)23/h7-12,14H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOMDFPWMJQODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476960
Record name 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole

CAS RN

544436-46-6
Record name 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9-(2-ethylhexyl)carbazole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2,7-dibromocarbazole (3.0 g, 8.95 mmol), 1-bromo-2-ethylhexane (2.70 g, 13.4 mmol), tetra-n-butylammonium hydrogen sulfide (0.1 g), and NaOH (0.54 g, 13.5 mmol) in acetone (30 mL) was refluxed for 9 h. After the reaction, the acetone was removed under vacuum and the residue was extracted with toluene. The combined organic layer was washed with a saturated NaCl aqueous solution, and dried over MgSO4. After removal of the solvent, the residue was purified by column chromatography on silica gel using hexane as the eluent to afford 2,7-dibromo-9-(2-ethylhexyl)-carbazole as a white powder. Yield: 2.46 g (62.9%). M.P.: 95-97° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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